Piperaquine phosphate
Overview
Description
Piperaquine is an antiparasitic drug used in combination with dihydroartemisinin to treat malaria . It was developed under the Chinese National Malaria Elimination Programme in the 1960s and was adopted throughout China as a replacement for the structurally similar antimalarial drug chloroquine .
Synthesis Analysis
While the exact synthesis process of Piperaquine phosphate is not detailed in the available sources, it is known that Piperaquine is a bisquinoline first made in the 1960s .
Molecular Structure Analysis
Piperaquine phosphate has a molecular weight of 633.51 and a chemical formula of C29H32Cl2N6.H3O4P . It is described by a three-compartment disposition model with flexible absorption .
Chemical Reactions Analysis
Piperaquine undergoes N-dealkylation, separating its aliphatic bridge from one of the nitrogen-containing rings . The resulting aldehyde is then oxidized to a carboxylic acid to form metabolite 1 (M1) .
Physical And Chemical Properties Analysis
Piperaquine is characterized by slow absorption and a long biological half-life . It is highly absorbed into systemic circulation . Body weight influences clearance and volume parameters significantly, resulting in lower piperaquine exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) after administration of the manufacturers’ currently recommended dose regimens .
Scientific Research Applications
Resurgence as an Antimalarial Drug
Piperaquine phosphate, a bisquinoline antimalarial drug, saw extensive use in China and Indochina from the 1960s to 1980s, mainly as a treatment for falciparum and vivax malaria. Initially, it was as effective as, and better tolerated than, chloroquine. However, its use declined due to the development of piperaquine-resistant strains of Plasmodium falciparum and the emergence of artemisinin derivatives. In the following decade, it was rediscovered by Chinese scientists for combination with artemisinin derivatives, forming part of the artemisinin combination therapies (ACTs) endorsed by the WHO. Piperaquine-based ACTs have demonstrated excellent clinical efficacy, particularly in Indochinese studies, with high cure rates and low associated cardiotoxicity or other adverse effects. The pharmacokinetic properties of piperaquine have also been characterized recently, revealing its highly lipid-soluble nature, large volume of distribution, long elimination half-life, and higher clearance in children compared to adults (Davis, Hung, Sim, Karunajeewa, & Ilett, 2005).
Pharmacokinetics in Healthy Subjects
Piperaquine phosphate's pharmacokinetics were evaluated through a controlled phase I study, where it demonstrated well tolerability and predictable pharmacokinetics following single and multiple doses. The study highlighted piperaquine's long apparent terminal half-life, less than dose-proportional increase in exposure, and its detectability in plasma up to 60 days post-dose, indicating its sustained presence in the body (Ahmed, Sharma, Gautam, Varshney, Kothari, Ganguly, Moehrle, Paliwal, Saha, & Batra, 2008).
Influence of Food on Pharmacokinetics
The influence of a standard meal on the pharmacokinetics of piperaquine was studied in healthy volunteers. This study found considerable variability in exposure to piperaquine whether taken with or without food, indicating that a standard Vietnamese meal does not significantly impact the oral absorption of piperaquine (Hai, Hietala, van huong, & Ashton, 2008).
Pharmacodynamics and Parasite Viability in a Murine Malaria Model
Investigations into piperaquine's pharmacodynamics in a murine malaria model showed its potent antimalarial effect after single-dose treatment, and its efficacy was enhanced when combined with dihydroartemisinin. The study also noted the long-term survival of Plasmodium berghei-infected mice, suggesting piperaquine's substantial antimalarial effect and its potential in driving resistance development in high malaria transmission areas (Moore, Batty, Andrzejewski, Jago, Page-Sharp, Ilett, 2007).
Safety And Hazards
Future Directions
Piperaquine phosphate has come back into use in combination with the artemisinin derivative Artenimol as part of the combination product Eurartesim . It appears to show similar efficacy and safety, with a simpler mode of administration and easier compliance when compared with other ACTs used in the treatment of uncomplicated malaria .
properties
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6.H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATNPMSTHHZOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35Cl2N6O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601006108 | |
Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
633.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperaquine phosphate | |
CAS RN |
85547-56-4 | |
Record name | Piperaquine phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85547-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperaquine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085547564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601006108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERAQUINE PHOSPHATE (1:1) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A17BAT3GK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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